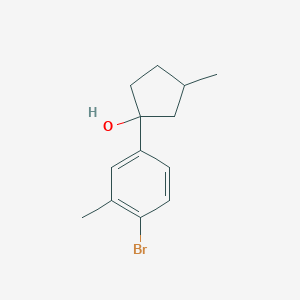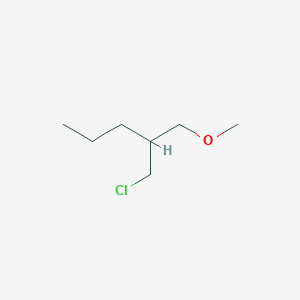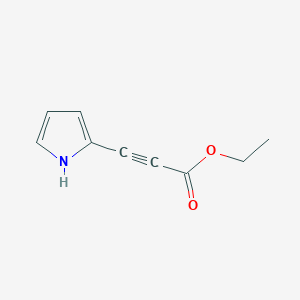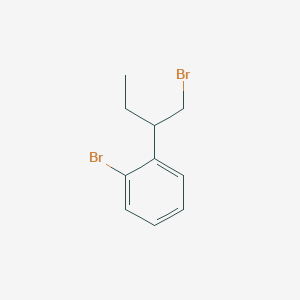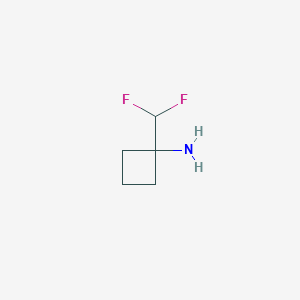
1-(Difluoromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)cyclobutan-1-amine typically involves the introduction of the difluoromethyl group to a cyclobutane precursor. One common method is the reaction of cyclobutanone with difluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclobutanone, while substitution reactions can produce a variety of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Difluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
- 1-(Difluoromethyl)cyclopropan-1-amine
- 1-(Difluoromethyl)cyclopentan-1-amine
- 1-(Difluoromethyl)cyclohexan-1-amine
Comparison: Compared to its analogs, 1-(Difluoromethyl)cyclobutan-1-amine exhibits unique properties due to the cyclobutane ring’s strain and the electronic effects of the difluoromethyl group
Properties
CAS No. |
1505769-34-5 |
|---|---|
Molecular Formula |
C5H9F2N |
Molecular Weight |
121.13 g/mol |
IUPAC Name |
1-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-4(7)5(8)2-1-3-5/h4H,1-3,8H2 |
InChI Key |
BABBZOQDMALYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


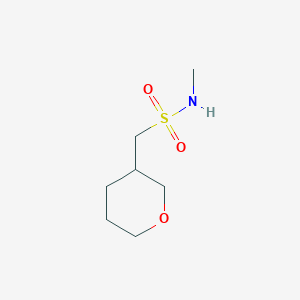
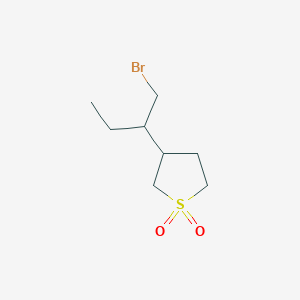


![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
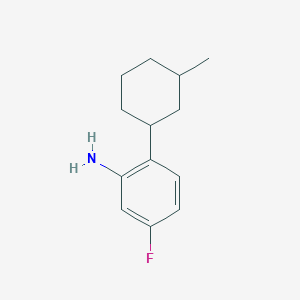
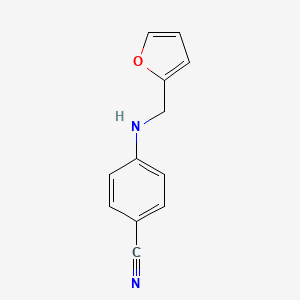

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)

